N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolo-pyrazine derivative featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-fluorophenylsulfanyl group at position 8 and a 4-bromophenylacetamide moiety at position 2. The compound’s molecular formula is C₂₁H₁₄BrFN₅O₂S, with an average mass of 503.34 g/mol (calculated based on structural analogs in ). Its structure combines halogenated aromatic systems (bromine and fluorine) and a sulfanyl linker, which may enhance binding interactions in biological targets while influencing physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-4-6-14(7-5-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-15-3-1-2-13(21)10-15/h1-10H,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOCXXIKQMYXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring.
Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the triazolopyrazine core.
Attachment of the Fluorophenylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxo group, potentially converting it to a hydroxyl group.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups may facilitate binding to these targets, while the triazolopyrazine core may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to the 4-methoxybenzyl () or 2,5-dimethylphenyl () groups. Bromine’s larger atomic radius vs. chlorine () could increase steric hindrance or polarizability.
- Sulfanyl Linker : The 3-fluorophenylsulfanyl group in the target compound introduces ortho-fluorine substitution, which may alter electronic effects compared to para-substituted analogs (e.g., 4-chlorobenzylsulfanyl in ) .
Physicochemical Properties
Molecular Weight and Solubility
The target compound (503.34 g/mol) is heavier than analogs like (469.94 g/mol) and (473.94 g/mol) due to the bromine atom and fluorophenyl group.
Crystallography and Conformation
Structural studies of related N-substituted acetamides (e.g., ) reveal that dihedral angles between aromatic rings influence packing and stability. For example, in N-(4-bromophenyl)-2-(aryl)acetamides, dihedral angles of ~66° between aromatic planes () suggest moderate conjugation disruption, which may apply to the target compound’s 4-bromophenyl and 3-fluorophenyl groups .
Spectroscopic Comparisons
NMR data for triazolo-pyrazine derivatives () indicate that substituents at positions analogous to regions A (protons 39–44) and B (29–36) cause distinct chemical shifts. For the target compound, the 3-fluorophenylsulfanyl group may perturb chemical environments in these regions compared to 4-chlorobenzylsulfanyl analogs .
Biological Activity
N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.4 g/mol. Its structure includes a triazolo[4,3-a]pyrazine core, which is known for various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, derivatives have shown significant anti-tumor activity against several cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i , a close relative of this compound, demonstrated potent inhibition of c-Met kinase activity (IC50 = 48 nM), suggesting that similar derivatives may exhibit comparable anticancer effects through targeted kinase inhibition .
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been investigated. Several studies report moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1e | Staphylococcus aureus | 32 |
| 1e | Escherichia coli | 16 |
These findings suggest that modifications in the chemical structure can enhance antibacterial potency .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase and urease.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to promote programmed cell death has been observed through various assays including Annexin V-FITC/PI staining.
Case Studies
Several case studies have documented the efficacy of triazolo[4,3-a]pyrazine derivatives:
- Case Study 1 : A derivative similar to this compound was tested in vivo for its anti-tumor effects in mice bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to controls.
- Case Study 2 : In vitro studies on bacterial strains demonstrated that certain modifications in the triazolo[4,3-a]pyrazine structure enhanced antibacterial activity significantly compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
